molecular formula C17H16N2OS2 B2422289 Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396674-36-4

Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2422289
CAS No.: 1396674-36-4
M. Wt: 328.45
InChI Key: AVLIIAKXMYZWII-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, a thiophene ring, and a piperidine moiety, making it a unique and versatile molecule.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(16-18-13-4-1-2-5-15(13)22-16)19-9-7-12(8-10-19)14-6-3-11-21-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLIIAKXMYZWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method involves the reaction of 2-amino benzothiazole with 4-(thiophen-2-yl)piperidine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar benzothiazole structures but different substituents.

    Thiophene derivatives: Compounds containing thiophene rings with various functional groups.

    Piperidine derivatives: Compounds with piperidine moieties and different substituents.

Uniqueness

Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to its combination of benzothiazole, thiophene, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and other fields.

Biological Activity

Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure combining a benzothiazole ring , a thiophene ring , and a piperidine moiety . This structural diversity contributes to its varied biological activities, making it a subject of interest in pharmaceutical research.

Component Description
Chemical Formula C₁₇H₁₆N₂O₂S₂
Molecular Weight 344.5 g/mol
CAS Number 1396674-36-4

Synthesis Methods

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with thiophene derivatives. Common methods include:

  • Conventional Synthesis : Using solvents like ethanol or methanol under heating conditions.
  • Microwave-Assisted Synthesis : Enhances yield and purity while reducing reaction time.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Cell Proliferation : Studies show significant cytotoxic effects on various cancer cell lines.
  • Mechanisms of Action : Involves modulation of apoptotic pathways and interference with cell cycle progression.

For example, one study reported that derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity.

Acetylcholinesterase Inhibition

Compounds with similar structures have demonstrated promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The compound's ability to inhibit AChE could lead to therapeutic applications in neurodegenerative disorders.

Compound IC50 (µM)
4-(benzo[d]thiazole) phenols2.7
Benzo[d]thiazol-2-yl(4-(thiophen)TBD

Study on Benzothiazole Derivatives

A study published in Molecules investigated a series of benzothiazole derivatives for their biological activity against AChE. The synthesized compounds showed significant inhibition rates, suggesting their potential as therapeutic agents for Alzheimer's disease treatment .

Anticancer Research

Another research effort focused on evaluating the cytotoxic effects of benzothiazole derivatives against gastric adenocarcinoma cells. The results indicated that certain derivatives had higher toxicity compared to conventional drugs like Paclitaxel, showcasing their potential as effective anticancer agents .

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